2-硫代甲基-2'-硫代吗啉甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

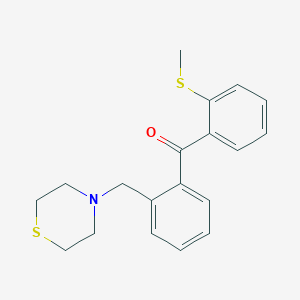

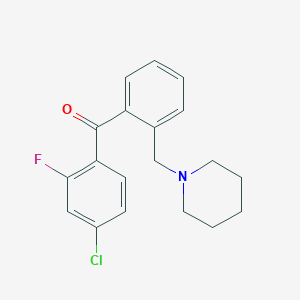

The compound of interest, 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, is a derivative of benzophenone with potential biological activity. Benzophenone derivatives have been extensively studied due to their diverse range of biological activities, including antitumor properties. The incorporation of sulfur atoms and morpholine rings into the benzophenone structure is a common strategy to enhance the biological efficacy of these compounds .

Synthesis Analysis

The synthesis of benzophenone derivatives typically involves Friedel-Crafts condensation to construct the benzophenone skeleton . In the case of morpholine conjugated benzophenone analogues, a multi-step reaction sequence is employed starting from (4-hydroxy-aryl)-aryl methanones to yield a series of novel compounds . Although the exact synthesis of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their biological activity. Single-crystal X-ray analysis is a common technique used to determine the structure of such compounds . The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established, showing that it crystallizes in the monoclinic space group with specific cell parameters . The presence of sulfur atoms and the morpholine ring could influence the overall molecular conformation and packing of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, potentially affecting its biological activity.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including nucleophilic addition. For instance, benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This reactivity could be relevant for the functionalization of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, allowing for further derivatization and optimization of its biological properties.

Physical and Chemical Properties Analysis

The physicochemical properties of benzophenone derivatives are often characterized by cyclic voltammetry (CV) and UV-vis spectra . These techniques provide insights into the electronic properties and stability of the compounds. The planar molecular structures of benzo[1,2-b:4,5-b']dichalcogenophenes, for example, are packed in a herringbone arrangement, which could be indicative of the solid-state properties of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone . Understanding these properties is essential for predicting the behavior of the compound in biological systems and its potential as a therapeutic agent.

科学研究应用

抗肿瘤活性

新型二苯甲酮衍生物,包括吗啉和硫代吗啉二苯甲酮,已合成并评估了它们的抗肿瘤特性。这些化合物对特定的癌细胞(如 P388 小鼠白血病和 PC-6 人肺癌)表现出有效的细胞毒活性。此外,当腹腔内给药时,某些衍生物对小鼠恶性腹水表现出显着的抗肿瘤活性 (Kumazawa 等,1997)。

用于生物应用的光反应性质

二苯甲酮 (BP) 光载体表现出独特的光化学性质,使其在生物化学、生物有机化学和材料科学等领域具有很高的应用性。这些光载体可以形成双自由基三线态,导致氢原子抽象和稳定的共价键形成。这一过程被用于配体-蛋白质相互作用作图、分子靶标识别、蛋白质组分析、生物共轭和表面接枝等应用中 (Dormán 等,2016)。

纳米纤维生产中的光交联

二苯甲酮已被用于通过光交联合成用于生产水稳定纳米纤维的聚合物。该应用在生物医学领域(如药物递送和组织工程)中非常重要,其中纳米纤维的水稳定性至关重要 (Li 等,2019)。

生物材料的表面改性

含有二苯甲酮基团的光反应聚合物已被合成用于生物材料的表面改性。这些改性增强了表面的稳定性和亲水性,这对于减少蛋白质吸附和细胞粘附特别有益。这在生物医学设备和材料的开发中具有潜在应用 (Lin 等,2015)。

去除环境污染物

二苯甲酮衍生物已用于开发吸附树脂,以从水中去除二苯甲酮-4 等污染物。该应用对于解决环境污染至关重要,特别是在暴露于抗紫外线产品的水体中 (Zhou 等,2018)。

属性

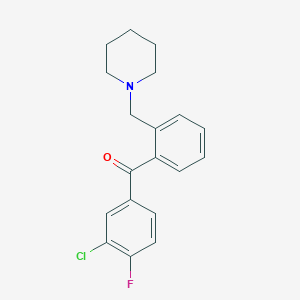

IUPAC Name |

(2-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYGEEMILNRZHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643812 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiomethyl-2'-thiomorpholinomethyl benzophenone | |

CAS RN |

898781-66-3 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)